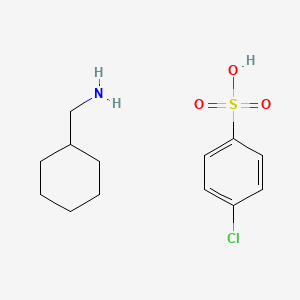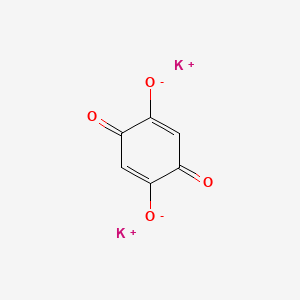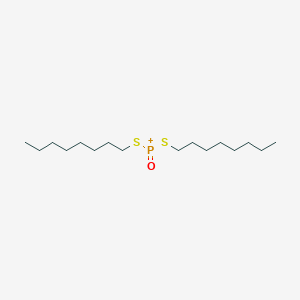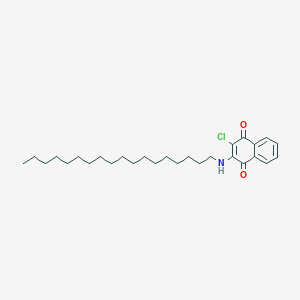
Butyl dibutylphosphinite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl dibutylphosphinite is an organophosphorus compound with the molecular formula C12H27O2P. It is characterized by the presence of a phosphorus atom bonded to two butyl groups and one butoxy group. This compound is part of the broader class of phosphinites, which are known for their applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Butyl dibutylphosphinite can be synthesized through the reaction of butyl alcohol with dibutylphosphine oxide. The reaction typically involves the use of a catalyst, such as a transition metal complex, to facilitate the formation of the phosphinite bond. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
Butyl dibutylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reactions typically involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Dibutylphosphine oxide.
Reduction: Dibutylphosphine.
Substitution: Various alkyl or aryl phosphinites.
科学的研究の応用
Butyl dibutylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to stabilize transition metal complexes makes it valuable in various catalytic processes.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of butyl dibutylphosphinite involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, where the phosphinite ligand can donate electron density, stabilizing the metal in different oxidation states.
類似化合物との比較
Similar Compounds
Dibutyl butylphosphonate: Similar in structure but contains a phosphonate group instead of a phosphinite group.
Tributyl phosphate: Contains three butyl groups bonded to a phosphate center.
Dibutyl phosphite: Contains two butyl groups bonded to a phosphite center.
Uniqueness
Butyl dibutylphosphinite is unique due to its specific bonding arrangement, which imparts distinct chemical reactivity and coordination properties. Its ability to form stable complexes with transition metals makes it particularly valuable in catalysis and industrial applications.
特性
CAS番号 |
6418-53-7 |
|---|---|
分子式 |
C12H27OP |
分子量 |
218.32 g/mol |
IUPAC名 |
butoxy(dibutyl)phosphane |
InChI |
InChI=1S/C12H27OP/c1-4-7-10-13-14(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
InChIキー |
CLQQEPFSZYSPSV-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)

![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)
![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)

![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)

![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)
![Propan-2-yl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740653.png)



